![molecular formula C25H18ClFN2O4 B2524861 N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866348-75-6](/img/structure/B2524861.png)

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic effects, including antiviral and antiapoptotic activities. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant efficacy in treating Japanese encephalitis, showing both antiviral and antiapoptotic effects in vitro and in vivo .

Synthesis Analysis

The synthesis of anilidoquinoline derivatives can involve multiple steps and may be optimized for commercial scale-up. For example, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a compound with a similar quinoline core, was achieved through a key cyclization step and resulted in a final product with a high purity of 98.9% . This indicates that the synthesis of related compounds, including the one , could potentially be optimized for high yield and purity.

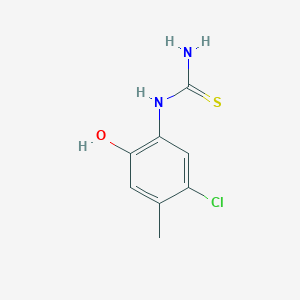

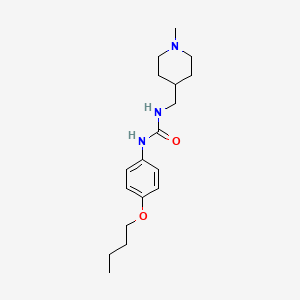

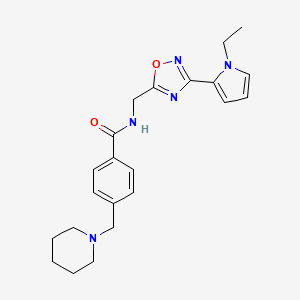

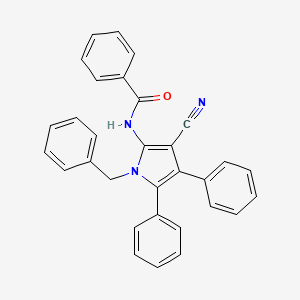

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substituents on the quinoline core, such as chlorophenyl, methoxybenzoyl, and fluoro groups, can significantly influence the biological activity of these compounds. The structure of these compounds is typically confirmed using techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Anilidoquinoline derivatives can be synthesized through various chemical reactions, including cyclization, esterification, and substitution reactions. The synthesis process often involves the conversion of aromatic organic acids into esters, hydrazides, and then further into the desired quinoline derivatives. The use of reagents such as N,N-dimethyl formamide (DMF) and sodium hydride (NaH) is common in these reactions to facilitate the formation of the target compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The biological activity of these compounds, such as their inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), is also a critical aspect of their chemical properties. The activity against these enzymes suggests potential therapeutic applications in diseases where these enzymes are implicated .

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

Research on related isoquinoline derivatives emphasizes the study of structural aspects and the formation of salt and inclusion compounds, highlighting the significance of understanding molecular interactions and crystal structures for potential applications in material science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Characterization

Studies on the synthesis of related compounds, including quinazolinone and quinazoline derivatives, contribute to the development of methodologies for producing novel compounds with potential applications in medicinal chemistry and drug discovery. For instance, the synthesis of new derivatives and their evaluation for antimicrobial and anticancer activities illustrate the ongoing search for new therapeutic agents (Mehta et al., 2019).

Biological Potentials and Therapeutic Applications

The exploration of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is a significant area of research. For example, studies on novel sulfonamide derivatives for their cytotoxic activities against cancer cell lines highlight the potential therapeutic applications of these compounds (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015). Additionally, investigations into the therapeutic effects of anilidoquinoline derivatives in treating viral infections, such as Japanese encephalitis, underscore the importance of chemical compounds in antiviral therapy (Ghosh et al., 2008).

Antimicrobial Activity

The synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones, and other quinazolinone derivatives, demonstrate the antimicrobial potential of these compounds, offering avenues for the development of new antibacterial agents (Patel & Patel, 2010).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClFN2O4/c1-33-19-9-2-15(3-10-19)24(31)21-13-29(22-11-6-17(27)12-20(22)25(21)32)14-23(30)28-18-7-4-16(26)5-8-18/h2-13H,14H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPRCBRAUDMBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)